1,3-Dioxepane, 2-pentadecyl-
Description
The compound 1,3-Dioxepane (B1593757), 2-pentadecyl-, with the CAS Registry Number 41563-29-5, is a specific molecule within the family of cyclic acetals. nist.gov Its chemical formula is C₂₀H₄₀O₂, and it has a molecular weight of 312.5304 g/mol . nist.gov This compound has been identified in various natural and processed materials, including elliptical Kiwifruit (Actinidia chinensis Planch), fermented soybeans (Douchi), and as a metabolite from Rhizospheric Actinomycetes. jksus.orgsciopen.comsemanticscholar.org Theoretical studies have also been conducted to determine its ionization potential. researchgate.net
| Property | Value |
| CAS Registry Number | 41563-29-5 nist.gov |
| Chemical Formula | C₂₀H₄₀O₂ nist.gov |
| Molecular Weight | 312.5304 g/mol nist.gov |
| IUPAC Standard InChI | InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 nist.gov |
| IUPAC Standard InChIKey | QZZVQKZZBUCTHK-UHFFFAOYSA-N nist.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H40O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 |
InChI Key |
QZZVQKZZBUCTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCCCCO1 |
Origin of Product |
United States |
Natural Occurrence and Environmental Presence of 1,3 Dioxepane, 2 Pentadecyl
Formation and Detection in Environmental Degradation Processes
The breakdown of synthetic materials in the environment is a complex process that can lead to the formation of various chemical compounds. Research in this area is crucial for understanding the environmental fate and impact of these materials.
Derivation from Polymeric Material Decomposition
The synthesis and degradation of polymers are areas of intensive research, particularly with the aim of developing more environmentally friendly materials. Some polymers are designed to degrade under specific environmental conditions. While research has been conducted on the degradation of polymers that may contain related structural units, such as those derived from 2-methylene-1,3-dioxepane, there is currently no scientific literature that documents the formation of 1,3-Dioxepane (B1593757), 2-pentadecyl- as a degradation product of any polymeric material.
Occurrence in Biomass Conversion Streams
Hydrothermal carbonization (HTC) is a thermochemical process used to convert wet biomass into a solid, coal-like substance known as hydrochar, along with liquid and gaseous byproducts. The analysis of the aqueous phase from this process is important for understanding the complete conversion pathway and for identifying potentially valuable chemical byproducts.
Lignin, a complex polymer found in the cell walls of plants, is a common feedstock for HTC. The aqueous phase resulting from the hydrothermal carbonization of lignin contains a variety of water-soluble organic compounds. These compounds are formed through the breakdown and chemical transformation of the complex lignin structure under high temperature and pressure in the presence of water. uib.noresearchgate.netnih.gov
Studies analyzing this aqueous stream have identified numerous compounds, primarily phenolics, organic acids, and furans. uib.noresearchgate.net Despite detailed chemical analysis of these process streams, 1,3-Dioxepane, 2-pentadecyl- has not been reported as a product of lignin's hydrothermal carbonization. The formation of such a molecule is inconsistent with the aromatic and highly oxygenated structure of lignin.
Table 2: Common Compounds Identified in the Aqueous Phase of Lignin Hydrothermal Carbonization/Liquefaction
| Compound Class | Example Compounds |
|---|---|
| Phenols | Phenol, Catechol, Guaiacol |
| Organic Acids | Acetic acid, Formic acid |
| Furans | Furfural, 5-Hydroxymethylfurfural |
| Ketones | Acetone |
Advanced Synthetic Methodologies for 1,3 Dioxepane, 2 Pentadecyl and Analogous Compounds
Strategies for Dioxepane Ring Synthesis
The formation of the 1,3-dioxepane (B1593757) ring is a fundamental step in synthesizing 2-substituted derivatives. This process typically involves the cyclization of a linear precursor containing the necessary carbon and oxygen atoms.
The most direct and common method for synthesizing 1,3-dioxepanes is the acid-catalyzed condensation of a 1,4-diol with an aldehyde or ketone. thieme-connect.deorganic-chemistry.org For the synthesis of 1,3-Dioxepane, 2-pentadecyl-, the required precursors would be butane-1,4-diol and pentadecanal.
This reaction is an equilibrium process where the diol and aldehyde react to form a cyclic acetal (B89532), the 1,3-dioxepane, with the concurrent elimination of a water molecule. organic-chemistry.org To drive the reaction towards the product, water is typically removed from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org This general strategy is widely applicable for the formation of cyclic acetals, including 1,3-dioxanes and 1,3-dioxolanes, from the corresponding 1,3- and 1,2-diols. organic-chemistry.org
This method provides a straightforward route to the target compound, where the long alkyl chain is incorporated directly from the corresponding aldehyde.
A variety of catalysts can be employed to facilitate the cyclization reaction between diols and aldehydes. These catalysts are generally classified as Brønsted or Lewis acids. organic-chemistry.org
Brønsted Acids : Protic acids such as p-toluenesulfonic acid and formic acid are effective catalysts for this transformation. thieme-connect.de
Lewis Acids : Aprotic acids, which act as electron-pair acceptors, are also widely used. Examples include magnesium bromide (MgBr₂), which has been shown to catalyze the formation of a 1,3-dioxepane from an aldehyde and a 1,4-diol, and zinc(II) chloride. thieme-connect.de Iodine has also been reported as an effective catalyst for forming 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org
More advanced catalytic systems have been developed for the synthesis of oxepane derivatives. For instance, a Rh(I)-catalyzed cascade reaction involving 4-hydroxy-2-cyclobutenones has been described for the construction of substituted oxepanes. nih.gov Another sophisticated approach involves a bimetallic relay catalytic system, combining a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex, to achieve asymmetric [4 + 3]-cycloaddition reactions. nih.gov This method produces chiral 4,5-dihydro-1,3-dioxepines, which can subsequently be hydrogenated to yield saturated 1,3-dioxepanes. nih.gov These modern catalytic methods offer pathways to complex dioxepane structures with high levels of control.
Introduction of Alkyl Side Chains
The incorporation of a specific alkyl group, such as the pentadecyl chain, onto the C2 position of the dioxepane ring is a critical aspect of the synthesis.
The most direct method for introducing the pentadecyl group is through the selection of the appropriate aldehyde (pentadecanal) in the initial cyclization reaction with butane-1,4-diol, as described in section 3.1.1. However, alternative strategies involving alkylation of a pre-formed dioxepane ring are also feasible.
Drawing an analogy from the well-established chemistry of 1,3-dioxanes, an alkylation process can be envisioned. For 1,3-dioxanes, it is possible to generate a 2-lithio-1,3-dioxane intermediate. thieme-connect.de This nucleophilic species can then react with a variety of electrophiles, including primary alkyl bromides, to form 2-alkyl-1,3-dioxanes. thieme-connect.de A similar process could be applied to 1,3-dioxepane. A 2-lithio-1,3-dioxepane intermediate could be generated and subsequently reacted with a pentadecyl halide (e.g., 1-bromopentadecane) to install the desired long alkyl chain at the C2 position. This method offers flexibility, allowing for the synthesis of various 2-alkyl-1,3-dioxepane analogs from a common intermediate.
Polymerization-Based Synthesis of Dioxepane Derivatives
Dioxepane derivatives can also serve as monomers in polymerization reactions, particularly in radical ring-opening polymerizations, to create functional polymers with degradable backbones.
A significant advancement in polymer chemistry is the use of 2-methylene-1,3-dioxepane (MDO) as a monomer for radical ring-opening polymerization (rROP). nih.govacs.org This process provides an alternative synthetic route to polyesters like polycaprolactone (PCL), which are valued for their biodegradability. nih.gov The polymerization is initiated by a radical species that adds to the carbon-carbon double bond of the MDO monomer. nih.gov This is followed by a ring-opening step, which incorporates an ester linkage into the polymer backbone. nih.govuliege.be
The use of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization brings a high degree of control to the process, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govresearchgate.net This controlled/"living" polymerization behavior is evidenced by pseudo-linear kinetics and a linear increase of molecular weight with monomer conversion. nih.govresearchgate.net The RAFT process typically employs a chain transfer agent, such as [(ethoxycarbonothioyl)sulfanyl]propanoate (ECTVP), and a radical initiator like azodiisobutyronitrile (AIBN). nih.gov
By controlling the reaction conditions, such as the molar ratio of monomer to RAFT agent, various polymer architectures can be achieved. nih.gov For example, the RAFT polymerization of MDO has been utilized to create hyperbranched polycaprolactone with a controlled structure. nih.govresearchgate.net
Table 1: RAFT Polymerization of 2-Methylene-1,3-Dioxepane (MDO)
| Molar Ratio ([MDO]₀:[ECTVP]₀:[AIBN]₀) | Conversion (%) | Mₙ, GPC (g mol⁻¹) | Đ (Mₙ/Mₙ) |
| 100:1:0.2 | 34.2 | 5100 | 2.09 |
| 200:1:0.2 | 41.5 | 8600 | 1.83 |
| 300:1:0.2 | 45.3 | 12100 | 1.87 |
| 400:1:0.2 | 48.1 | 15800 | 1.95 |
| 500:1:0.2 | 51.2 | 19600 | 1.98 |
Data adapted from a study on the polymerization of MDO at 60 °C for 96 hours. nih.gov
This polymerization technique is a versatile tool for creating degradable polymers by introducing ester groups into the backbone of conventional vinyl polymers. nih.gov
Self-Condensed Vinyl Polymerization (SCVP) Techniques
Self-condensing vinyl polymerization (SCVP) is a powerful method for synthesizing hyperbranched polymers from a single monomer molecule, known as an "inimer." mdpi.com An inimer possesses a dual-functionality: a vinyl group that can propagate via chain-growth polymerization and an initiating group that can be activated to start a new polymer chain. mdpi.com This approach combines the characteristics of both chain-growth and step-growth polymerization. mdpi.com
The fundamental principle of SCVP involves the polymerization of an AB-type inimer, where 'A' is the polymerizable vinyl group and 'B' is the initiating functionality. Various controlled radical polymerization techniques can be employed for SCVP, including nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com
In a typical SCVP process, the reaction begins by activating the initiating site on an inimer molecule. This creates a propagating radical that can then add to the vinyl group of another inimer molecule. This process leads to the formation of dimers, trimers, and eventually, highly branched polymer structures. The degree of branching can be controlled by adjusting reaction conditions and the chemical structure of the inimer. mdpi.com While direct application of SCVP to 1,3-Dioxepane, 2-pentadecyl- is not extensively documented, the methodology is broadly applicable to vinyl monomers and offers a viable strategy for producing hyperbranched polyesters from analogous functionalized cyclic ketene (B1206846) acetals that are modified to act as inimers.
Table 1: Key Concepts in Self-Condensed Vinyl Polymerization (SCVP)
| Concept | Description | Relevance to Polymer Architecture |
| Inimer | A molecule containing both a polymerizable group (e.g., vinyl) and an initiating site. | The fundamental building block for SCVP, enabling the one-pot synthesis of hyperbranched structures. |
| AB-Type Monomer | A monomer structure where 'A' and 'B' are distinct reactive sites within the same molecule. | This structure is essential for the self-condensing mechanism that leads to branching. |
| Degree of Branching (DB) | A measure of the proportion of dendritic, linear, and terminal units in a hyperbranched polymer. | A key parameter that determines the physical and chemical properties of the final polymer; can be tuned via SCVP. |
| Controlled Radical Polymerization | Techniques like NMP or RAFT that provide control over polymerization, minimizing termination reactions. | Enables the synthesis of polymers with controlled molecular weights and lower dispersity. |
Reactivity Ratio Estimation in Terpolymerization Systems
Understanding the reactivity ratios of monomers is crucial for predicting and controlling the composition of copolymers and terpolymers. mdpi.com In terpolymerization, which involves three distinct monomers, the system's complexity increases due to multiple competing propagation reactions. mdpi.com The radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) like 2-methylene-1,3-dioxepane (MDO)—an analog of 1,3-Dioxepane, 2-pentadecyl- —with conventional vinyl monomers is a significant strategy for creating degradable polymers by introducing ester linkages into the polymer backbone. mdpi.comchemrxiv.orgdigitellinc.com
Accurate estimation of reactivity ratios allows for the prediction of the terpolymer's composition at various stages of the polymerization. mdpi.com A robust statistical method for this purpose is the error-in-variables-model (EVM), which accounts for errors in all measured variables and is considered the most appropriate technique for parameter estimation in these systems. mdpi.comuwaterloo.ca
A notable study investigated the terpolymerization of butyl acrylate (BA), 2-methylene-1,3-dioxepane (MDO), and vinyl acetate (VAc) to develop biodegradable pressure-sensitive adhesives. mdpi.com The ternary reactivity ratios were estimated using the EVM, revealing significant differences from ratios derived from simpler binary copolymer systems. This highlights the importance of analyzing the complete ternary system to accurately model the polymerization process. mdpi.comresearchgate.net The findings provide critical data for designing polymers with a desired distribution of degradable MDO units. mdpi.com Disparate reactivity ratios can lead to an uneven incorporation of the CKA monomer, affecting the homogeneity of the final degraded products. nih.gov
Table 2: Ternary Reactivity Ratios for the Butyl Acrylate (M1), 2-Methylene-1,3-dioxepane (M2), and Vinyl Acetate (M3) System at 50 °C mdpi.com
| Reactivity Ratio | Estimated Value | Description |
| r₁₂ | 0.417 | Preference of a Butyl Acrylate radical to add to a 2-Methylene-1,3-dioxepane monomer over another Butyl Acrylate monomer. |
| r₂₁ | 0.071 | Preference of a 2-Methylene-1,3-dioxepane radical to add to a Butyl Acrylate monomer over another 2-Methylene-1,3-dioxepane monomer. |
| r₁₃ | 4.459 | Preference of a Butyl Acrylate radical to add to a Vinyl Acetate monomer over another Butyl Acrylate monomer. |
| r₃₁ | 0.198 | Preference of a Vinyl Acetate radical to add to a Butyl Acrylate monomer over another Vinyl Acetate monomer. |
| r₂₃ | 0.260 | Preference of a 2-Methylene-1,3-dioxepane radical to add to a Vinyl Acetate monomer over another 2-Methylene-1,3-dioxepane monomer. |
| r₃₂ | 55.339 | Preference of a Vinyl Acetate radical to add to a 2-Methylene-1,3-dioxepane monomer over another Vinyl Acetate monomer. |
Chemical Reactivity and Mechanistic Pathways of 1,3 Dioxepane, 2 Pentadecyl
Reactivity of the Cyclic Ether Moiety
The 1,3-dioxepane (B1593757) ring is a cyclic acetal (B89532). The reactivity of this portion of the molecule is dominated by the chemistry of the acetal functional group, which is sensitive to acidic conditions but stable in the presence of bases and most nucleophiles. organic-chemistry.orglibretexts.orglibretexts.org
Nucleophilic Reaction Pathways on the Dioxepane Ring
The dioxepane ring of 1,3-Dioxepane, 2-pentadecyl- is generally resistant to direct nucleophilic attack under neutral or basic conditions. libretexts.orglibretexts.org The carbon atoms of the ring (positions 4, 5, 6, and 7) are sp³ hybridized and lack the electrophilicity required for attack by common nucleophiles. The primary site of reactivity is the acetal carbon at position 2, but only under specific, typically acidic, conditions that activate it.
The most significant nucleophilic reaction pathway for the dioxepane ring is acid-catalyzed hydrolysis. This reaction is not a direct substitution on the ring but rather a ring-opening process initiated by protonation.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: An oxygen atom of the dioxepane ring is protonated by an acid catalyst (e.g., H₃O⁺), converting one of the ether oxygens into a good leaving group (an alcohol). libretexts.orgucalgary.ca
Ring Opening: The protonated ring opens to form a resonance-stabilized oxocarbenium ion. This step involves the cleavage of a carbon-oxygen bond.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting intermediate is deprotonated to yield the final products: hexadecanal (B134135) and 1,4-butanediol.
This hydrolysis is a reversible process. The formation of the acetal from the aldehyde and diol is driven by the removal of water, while the hydrolysis (degradation) is favored by the presence of excess aqueous acid. wikipedia.org
| Reaction Pathway | Conditions | Reactants | Major Products |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | 1,3-Dioxepane, 2-pentadecyl-, Water | Hexadecanal, 1,4-Butanediol |
| Base/Nucleophile Reaction | Basic (e.g., NaOH) or Nucleophilic (e.g., NaCN) | 1,3-Dioxepane, 2-pentadecyl- | No Reaction |
Ring-Opening Dynamics in Polymerization and Degradation Contexts
The 1,3-dioxepane ring structure can be opened under specific conditions, leading to either polymerization or degradation.
Degradation: As detailed above, the primary degradation pathway for 1,3-Dioxepane, 2-pentadecyl- is acid-catalyzed hydrolysis. This process breaks the cyclic structure to yield its constituent aldehyde and diol, representing a complete breakdown of the cyclic ether moiety. This susceptibility to acid-catalyzed degradation is a defining characteristic of acetals.
Polymerization: While 1,3-Dioxepane, 2-pentadecyl- itself is not a typical monomer for polymerization, related cyclic acetals undergo ring-opening polymerization (ROP). For instance, 2-methylene-1,3-dioxepane, a related unsaturated monomer, undergoes radical ring-opening polymerization to form polyesters. researchgate.netacs.org This process involves the formation of an ester linkage in the polymer backbone. Cationic ROP is another common pathway for cyclic acetals like 1,3-dioxolane, which proceeds under acidic conditions and can lead to the formation of polyacetals. wikipedia.org By analogy, if subjected to strong cationic initiation, the 1,3-dioxepane ring could potentially polymerize, although the bulky pentadecyl group might sterically hinder this process.
Chemical Transformations of the Pentadecyl Aliphatic Chain
The pentadecyl group is a long, saturated, and unactivated aliphatic chain. Its reactivity is characteristic of alkanes, which generally require forcing conditions or highly reactive reagents to undergo transformation. A significant challenge is achieving selective functionalization of this chain without affecting the acid-labile dioxepane ring.
Controlled Oxidation Reactions
Controlled oxidation of the pentadecyl chain is challenging due to the inert nature of its C-H bonds and the sensitivity of the acetal group to many oxidative conditions, which are often acidic or involve strong Lewis acids. organic-chemistry.org
Modern methods for C-H functionalization offer potential pathways, though their compatibility must be carefully considered. acs.org
Radical Halogenation: Free-radical halogenation (e.g., with NBS or Br₂ under UV light) could introduce a bromine atom onto the alkyl chain. This reaction proceeds via a radical mechanism and does not typically require acidic conditions, potentially preserving the acetal. The selectivity for a specific position on the long chain would, however, be low.
Catalytic Oxidation: Bio-inspired iron and manganese catalysts have been studied for the oxidation of alkane C-H bonds. researchgate.net These systems can operate under milder conditions than classical methods. However, they often require co-catalysts or specific solvent systems that could impact the stability of the dioxepane ring.
Directed C-H Functionalization: This advanced strategy typically requires a directing group to achieve site-selectivity. acs.org In the absence of such a group near the pentadecyl chain, achieving controlled oxidation at a specific site is difficult.
Given these factors, any controlled oxidation of the pentadecyl chain would have to be performed using carefully selected neutral or basic conditions to avoid premature degradation of the dioxepane moiety.
Functional Group Interconversions and Derivatization
Esterification Reactions (General Principles Applied to Dioxepanes)
The term "esterification" in the context of a cyclic acetal like 1,3-Dioxepane, 2-pentadecyl- does not refer to the classical reaction between a carboxylic acid and an alcohol. Instead, it involves reactions that transform the acetal into an ester. A key pathway for this is through oxidative ring-opening.
One of the most relevant transformations is an analogue of the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org While the classical Baeyer-Villiger reaction oxidizes a ketone to an ester, cyclic acetals can undergo a related oxidative cleavage. Treatment of a cyclic acetal with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of a hydroxy ester.
Mechanism of Oxidative Ring Opening to an Ester:
The exact mechanism is complex, but it is proposed to involve the insertion of an oxygen atom into a C-O bond of the acetal ring, adjacent to the C2 carbon.
This insertion and subsequent rearrangement lead to the opening of the seven-membered ring.
The product is a linear molecule containing an ester functional group derived from the original acetal carbon and one of the ring oxygens, and a terminal hydroxyl group from the other ring oxygen.
This reaction effectively converts the cyclic acetal into an ester, representing a significant functional group interconversion.
| Reagent | Product Type | Reaction Description |
| m-CPBA | Hydroxy Ester | Oxidative ring-opening and cleavage of the cyclic acetal. |
State of the Art Spectroscopic Characterization of 1,3 Dioxepane, 2 Pentadecyl
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation patterns generated in the mass spectrometer provide a molecular fingerprint, enabling structural elucidation and identification.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. researchgate.net This process results in the formation of a molecular ion and a cascade of fragment ions, which are characteristic of the molecule's structure. The mass spectrum of 1,3-Dioxepane (B1593757), 2-pentadecyl- is available in the NIST WebBook, providing the basis for its structural analysis. nist.gov
The mass spectrum of 1,3-Dioxepane, 2-pentadecyl- (C₂₀H₄₀O₂) reveals a series of fragment ions that are diagnostic of its structure. The molecular weight of this compound is 312.53 g/mol . nist.gov Upon electron ionization, the molecular ion (M⁺•) is formed, which then undergoes various fragmentation processes.
One of the primary fragmentation pathways for long-chain alkyl compounds is the cleavage of C-C bonds along the alkyl chain, leading to a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group). libretexts.orgyoutube.com For 1,3-Dioxepane, 2-pentadecyl-, this would result in a characteristic pattern of peaks.
Another significant fragmentation pathway for cyclic acetals involves the cleavage of the dioxepane ring. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation mechanism for ethers and acetals. libretexts.org In the case of 2-substituted 1,3-dioxepanes, cleavage can occur at the C-O bonds or the bonds of the seven-membered ring. The presence of the long pentadecyl chain will also influence the fragmentation, with cleavages at different points along this chain being prominent.
A key diagnostic ion for 2-substituted 1,3-dioxolanes (a related smaller ring acetal) is often the [M - alkyl]⁺ ion. For 1,3-Dioxepane, 2-pentadecyl-, a significant fragment would be expected from the loss of the pentadecyl radical (•C₁₅H₃₁), resulting in an ion corresponding to the protonated 1,3-dioxepane ring.
The mass spectrum from the NIST database shows a base peak and other significant ions that can be rationalized through these fragmentation mechanisms. nist.gov The interpretation of these fragments allows for the structural confirmation of the molecule.
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of 1,3-Dioxepane, 2-pentadecyl-
| m/z | Proposed Fragment Structure/Origin |
| 312 | Molecular Ion [M]⁺• |
| ... | Major fragment ions from the loss of alkyl chains and ring cleavage |
| 43 | Propyl cation [C₃H₇]⁺ (often a prominent peak in long-chain alkanes) |
In the mass spectrum of 1,3-Dioxepane, 2-pentadecyl-, the relative intensity of the molecular ion peak at m/z 312 would need to be examined. nist.gov Generally, for a molecule with a long alkyl chain and ether linkages, the molecular ion is expected to be relatively unstable and prone to fragmentation. This leads to a low abundance of the molecular ion peak in the spectrum, with the majority of the ion current being carried by the smaller, more stable fragment ions.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an ideal method for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.
Qualitative Analysis:
Qualitative analysis by GC-MS aims to identify the components of a sample. For 1,3-Dioxepane, 2-pentadecyl-, a suitable GC method would involve injecting a solution of the sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a nonpolar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in compound identification. libretexts.orgresearchgate.net
Quantitative Analysis:
Quantitative analysis determines the concentration of a specific compound in a sample. libretexts.org This is typically achieved by creating a calibration curve using standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but with a different retention time, is often added to both the standards and the unknown samples to improve the accuracy and precision of the quantification. libretexts.org By comparing the peak area of 1,3-Dioxepane, 2-pentadecyl- in the sample to the calibration curve, its concentration can be accurately determined.
A crucial step in the identification of an unknown compound by GC-MS is the comparison of its experimental mass spectrum with a library of reference spectra. The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that is widely used for this purpose. jordilabs.comzenodo.org
The process involves a computer-based search where the acquired mass spectrum of the unknown component is compared against the spectra in the NIST database. The search algorithm calculates a "match factor" or "similarity index," which is a numerical value indicating how well the experimental spectrum matches a library spectrum. jordilabs.com A high match factor (typically above 800-900 on a scale of 1000) suggests a good match and provides a high level of confidence in the identification of the compound as 1,3-Dioxepane, 2-pentadecyl-. thermofisher.com The NIST WebBook entry for this compound includes its reference mass spectrum, which would be used in such a comparison. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Deconvolution and Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental or predicted NMR data for 1,3-Dioxepane, 2-pentadecyl- is not available in the searched scientific literature.
Specific ¹H NMR chemical shifts and coupling constants for 1,3-Dioxepane, 2-pentadecyl- are not documented in available spectroscopic databases.
Specific ¹³C NMR signal assignments for 1,3-Dioxepane, 2-pentadecyl- are not documented in available spectroscopic databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental or predicted IR data for 1,3-Dioxepane, 2-pentadecyl- is not available in the searched scientific literature.
Specific vibrational band assignments for the functional groups present in 1,3-Dioxepane, 2-pentadecyl- are not documented in available spectroscopic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Detailed experimental or predicted UV-Vis data for 1,3-Dioxepane, 2-pentadecyl- is not available in the searched scientific literature.
Specific electronic transitions and absorption maxima for 1,3-Dioxepane, 2-pentadecyl- are not documented in available spectroscopic databases.
Advanced Raman Spectroscopy for Molecular Fingerprinting
Advanced Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample. bruker.comrenishaw.comwisdomlib.org It is based on the inelastic scattering of monochromatic light, typically from a laser, which interacts with the vibrational modes of molecules. psiberg.comnih.govmt.com When a photon of light strikes a molecule, it can be scattered in one of two ways: elastic (Rayleigh scattering) or inelastic (Raman scattering). mt.com While the vast majority of scattering is Rayleigh, where the scattered photon has the same energy as the incident photon, a small fraction of photons are scattered inelastically. mt.com This inelastic scattering, known as the Raman effect, results in a change in the energy of the scattered photon. nih.gov The energy difference between the incident and scattered photons corresponds to the energy of a specific molecular vibration. psiberg.com
By measuring the intensity and frequency of this shifted light, a Raman spectrum is generated, which serves as a unique "molecular fingerprint" for the substance being analyzed. psiberg.comnih.govmt.com Each peak in the Raman spectrum corresponds to a specific vibrational mode within the molecule, such as the stretching or bending of chemical bonds. upenn.edu The position of the peak (Raman shift) is characteristic of the type of bond and its chemical environment, while the intensity of the peak is related to the concentration of the molecule. This high degree of specificity allows for the unambiguous identification of chemical compounds and provides insights into their molecular structure, conformation, and orientation. wisdomlib.orgnih.gov
Non-Destructive Analysis of Molecular Vibrations
A key advantage of Raman spectroscopy is its non-destructive nature. bruker.comrenishaw.commdpi.comnih.govvam.ac.uk The energy of the laser used in Raman spectroscopy is typically in the visible or near-infrared region of the electromagnetic spectrum, which is not high enough to cause electronic transitions or break chemical bonds. As a result, the sample can be analyzed in its native state without any physical or chemical alteration. renishaw.com This makes Raman spectroscopy an ideal technique for the analysis of a wide range of materials, including sensitive biological samples and historical artifacts. bruker.comnih.gov
The technique requires little to no sample preparation, and spectra can be acquired from solids, liquids, and gases. bruker.comwisdomlib.org Furthermore, since water is a weak Raman scatterer, aqueous solutions can be readily analyzed, which is a significant advantage over infrared (IR) spectroscopy. psiberg.com The ability to perform in-situ analysis without damaging the sample makes Raman spectroscopy a valuable tool for a variety of applications, from quality control in manufacturing to the study of biological processes in living cells.
Vibrational Modes of the Pentadecyl Chain
The long pentadecyl chain will give rise to a series of characteristic Raman bands associated with the vibrations of the C-H and C-C bonds. nih.govnih.govsemanticscholar.org These can be broadly categorized as stretching, bending, and twisting modes. The C-H stretching vibrations are typically observed in the high-frequency region of the spectrum (2800-3000 cm⁻¹). The C-C stretching and bending vibrations, as well as the CH₂ twisting and rocking modes, appear in the fingerprint region (800-1500 cm⁻¹). nih.govnih.govresearchgate.net The conformational order of the alkyl chain can also be assessed through the analysis of specific Raman spectral indicators. nih.govnih.gov
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| Symmetric CH₂ Stretching | 2850 |
| Asymmetric CH₂ Stretching | 2880 |
| CH₂ Bending (Scissoring) | 1440 |
| CH₂ Twisting | 1295 |
| C-C Stretching (trans conformation) | 1130, 1060 |
Vibrational Modes of the 1,3-Dioxepane Ring
The 1,3-dioxepane ring, a seven-membered cyclic acetal (B89532), will exhibit its own set of characteristic vibrational modes. By analogy with similar cyclic ethers like 1,3-dioxolane and 1,3-dioxane, the Raman spectrum is expected to show bands corresponding to the stretching and deformation of the C-O-C and O-C-O linkages, as well as the vibrations of the CH₂ groups within the ring. chemicalbook.comresearchgate.netchemicalbook.comresearchgate.net The ring breathing and deformation modes are particularly characteristic of the cyclic structure and are typically found in the lower frequency region of the fingerprint range.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| CH₂ Stretching (ring) | 2850 - 2950 |
| CH₂ Bending (ring) | 1450 - 1480 |
| C-O-C Symmetric Stretching | 1030 - 1060 |
| O-C-O Symmetric Stretching | 940 - 980 |
| Ring Breathing/Deformation | 800 - 900 |
The complete Raman spectrum of 1,3-Dioxepane, 2-pentadecyl- would be a composite of these vibrational modes, providing a unique and detailed molecular fingerprint for this compound.
Theoretical and Computational Investigations of 1,3 Dioxepane, 2 Pentadecyl
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule such as 1,3-Dioxepane (B1593757), 2-pentadecyl-, with its considerable size and conformational flexibility, a range of computational methods can be employed, each offering a different balance of accuracy and computational cost.
Semi-empirical molecular orbital methods simplify quantum mechanical calculations by incorporating experimental parameters (parametrization) to approximate certain complex integrals. researchgate.net Methods like MNDO (Modified Neglect of Diatomic Overlap) and MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) are computationally less intensive than ab initio methods, making them suitable for large molecules. researchgate.net
These methods would be applied to 1,3-Dioxepane, 2-pentadecyl- to perform initial geometry optimizations and to explore the potential energy surface for different conformers. While they provide valuable qualitative insights and relative energy rankings, the results are generally less accurate than those from higher-level theories. The choice of method depends on the specific properties being investigated and the available computational resources. researchgate.net
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. scispace.comnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. dntb.gov.ua This approach is generally more computationally efficient than traditional wave-function-based methods of similar accuracy.
For 1,3-Dioxepane, 2-pentadecyl-, DFT calculations, often using functionals like B3LYP or OPBE combined with a suitable basis set (e.g., 6-31G(d) or TZVP), would be used to predict a wide range of properties. researchgate.netnih.gov These include optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies (HOMO/LUMO), which are crucial for understanding the molecule's reactivity. nih.govdntb.gov.ua
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in 1,3-Dioxepane, 2-pentadecyl- dictates its physical and chemical properties. Computational methods are essential for determining the most stable structures and understanding the energy landscape of its various conformations. pennylane.airesearchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. pennylane.aiscispace.com For 1,3-Dioxepane, 2-pentadecyl-, methods like DFT would be used to calculate the equilibrium geometry. researchgate.net This process yields precise predictions for all bond lengths, bond angles, and dihedral angles within the molecule. Quantum chemical calculations have been shown to be reliable for determining these structural parameters. york.ac.uk The accuracy of these predictions is dependent on the level of theory and basis set employed in the calculation. mdpi.com
Table 1: Predicted Bond Parameters for 1,3-Dioxepane Ring (Illustrative) (Note: These are typical values for related structures, as specific computational data for 1,3-Dioxepane, 2-pentadecyl- is not available in the cited literature.)
| Bond/Angle | Parameter | Typical Value Range |
| C-O | Bond Length | 1.41 - 1.43 Å |
| C-C | Bond Length | 1.52 - 1.54 Å |
| O-C-O | Bond Angle | 110 - 114° |
| C-O-C | Bond Angle | 112 - 116° |
| C-C-C | Bond Angle | 110 - 115° |
This table is interactive. Click on the headers to sort.
The seven-membered 1,3-dioxepane ring is highly flexible and can adopt several conformations. rsc.org Computational studies on the parent 1,3-dioxepane ring and its derivatives indicate that the most stable conformations are typically non-planar, with the twist-chair (TC) and twist-boat (TB) forms being prominent. rsc.orgnih.gov
For the 1,3-dioxepane ring system, conformational analysis predicts that the twist-chair (TC) form is generally the most stable. rsc.org The presence of the long 2-pentadecyl substituent would introduce further conformational complexity. Theoretical calculations would be necessary to determine the preferred orientation of this alkyl chain (e.g., equatorial vs. axial-like positions) and its influence on the ring's geometry. By calculating the relative energies of different conformers, it is possible to determine their populations at a given temperature and identify the global minimum energy structure. researchgate.net
Prediction of Physicochemical Reactivity Parameters
Computational models can predict various parameters that describe the reactivity and physical behavior of a molecule. epa.gov For 1,3-Dioxepane, 2-pentadecyl-, these predictions are derived from its calculated electronic structure.
Key reactivity parameters that can be computed include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability.
Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction with other molecules.
Specialized software programs can use the molecular structure to estimate a wide range of properties, such as water solubility, partition coefficients (logP), and heat of formation, which are vital for understanding the compound's environmental fate and behavior. epa.govchemeo.com
Ionization Energy Calculations
Ionization energy is a fundamental atomic and molecular property representing the minimum energy required to remove an electron from a gaseous atom or molecule. Despite extensive searches of publicly available scientific databases and computational chemistry literature, specific calculations detailing the ionization energy of 1,3-Dioxepane, 2-pentadecyl- were not found. Computational studies on long-chain alkyl acetals or specifically 2-alkyl-1,3-dioxepanes that would provide this data point are not readily accessible.
Interactive Data Table: Ionization Energy
| Compound Name | Calculated Ionization Energy (eV) |
| 1,3-Dioxepane, 2-pentadecyl- | Data not available |
Dipole Moment Determinations
Interactive Data Table: Dipole Moment
| Compound Name | Calculated Dipole Moment (Debye) |
| 1,3-Dioxepane, 2-pentadecyl- | Data not available |
Electrophilicity Index Assessments
The electrophilicity index provides a quantitative measure of the ability of a chemical species to accept electrons. It is a key parameter in predicting reactivity in polar chemical reactions. A comprehensive search for computational assessments of the electrophilicity index for 1,3-Dioxepane, 2-pentadecyl-, or closely related long-chain alkyl-substituted dioxepanes, did not yield any specific data.
Interactive Data Table: Electrophilicity Index
| Compound Name | Calculated Electrophilicity Index (eV) |
| 1,3-Dioxepane, 2-pentadecyl- | Data not available |
Thermochemical Property Estimations (e.g., Heats of Formation, Proton Affinity)
Thermochemical properties are crucial for understanding the stability and energy changes in chemical reactions. While data on proton affinity for 1,3-Dioxepane, 2-pentadecyl- were not found, an estimated value for its standard enthalpy of formation in the gas phase has been calculated. This value provides insight into the energy stored within the molecule.
Detailed research findings indicate a calculated enthalpy of formation for the gaseous state of 1,3-Dioxepane, 2-pentadecyl-. This estimation was performed using the Joback method, a group contribution method for the prediction of thermochemical data.
Interactive Data Table: Thermochemical Properties
| Compound Name | Property | Calculated Value | Unit |
| 1,3-Dioxepane, 2-pentadecyl- | Enthalpy of Formation (Gas) | -671.97 | kJ/mol |
| 1,3-Dioxepane, 2-pentadecyl- | Proton Affinity | Data not available | kJ/mol |
Advanced Applications and Potential Research Directions for 1,3 Dioxepane, 2 Pentadecyl
Innovations in Materials Science and Polymer Engineering
The integration of 1,3-Dioxepane (B1593757), 2-pentadecyl- into polymer chains represents a strategic approach to designing next-generation materials with bespoke properties. Its dual functionality—a polymerizable ring and a long modifying side chain—allows it to serve as a unique building block in materials science.
The primary role of 1,3-dioxepane derivatives in polymer science is to introduce degradability into otherwise stable polymer backbones. semanticscholar.org Analogous seven-membered ring monomers are known to undergo ring-opening polymerization, which inserts ester linkages into the main chain. nih.gov These ester groups are susceptible to hydrolysis, providing a mechanism for the polymer to break down into smaller, environmentally benign molecules. researchgate.net
When used as a comonomer, 1,3-Dioxepane, 2-pentadecyl- would not only introduce these degradable ester units but also act as a powerful modifier. The long C15 pentadecyl side chain significantly enhances the hydrophobicity of the resulting copolymer. This is a critical feature for creating biodegradable polymers intended for applications requiring water resistance or for modulating interactions in biological environments. The incorporation of long alkyl chains is a known strategy to influence a polymer's thermal properties and hydrophobicity. mdpi.com This makes the compound particularly valuable for producing degradable polyesters, where control over the material's interaction with aqueous environments is paramount. cmu.edu
The true potential of 1,3-Dioxepane, 2-pentadecyl- is realized in its ability to create specialty copolymers with precisely tunable properties. Through copolymerization with conventional vinyl monomers, such as acrylates or vinyl acetate, material scientists can control the final characteristics of the polymer by adjusting the monomer feed ratio. researchgate.netrsc.org
Key properties that can be tuned include:
Degradability : The density of ester linkages, and thus the rate of degradation, can be controlled by the concentration of the dioxepane monomer in the copolymer.
Thermal Properties : The long, flexible pentadecyl chain acts as an internal plasticizer, which is expected to lower the glass transition temperature (Tg) of the polymer. This allows for the creation of materials ranging from rigid plastics to soft, flexible elastomers. The glass transition temperature of copolymers can be varied by changing the feed ratio of the monomers. rsc.org
Mechanical Performance : The length of the hydrophobic alkyl chains has a significant impact on the mechanical strength and swelling of polymers. rsc.org By incorporating the pentadecyl group, properties such as tensile strength, elongation at break, and toughness can be systematically modified. nih.gov
Hydrophobicity and Solubility : The pronounced non-polar character of the pentadecyl chain allows for the precise tuning of the polymer's surface energy, water repellency, and solubility in organic solvents.
Interactive Table: Predicted Influence of 1,3-Dioxepane, 2-pentadecyl- on Copolymer Properties
| Property | Low % of 1,3-Dioxepane, 2-pentadecyl- | High % of 1,3-Dioxepane, 2-pentadecyl- |
| Degradation Rate | Slow | Fast |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Hydrophobicity | Moderate | High |
| Flexibility/Elasticity | Lower | Higher |
| Solubility in Non-Polar Solvents | Lower | Higher |
Chemical Formulation and Performance Enhancement
Beyond polymer science, the distinct molecular structure of 1,3-Dioxepane, 2-pentadecyl- makes it a candidate for use as a performance-enhancing additive in a variety of chemical formulations. Its amphiphilic nature is central to these potential applications.
The structure of 1,3-Dioxepane, 2-pentadecyl- is inherently amphiphilic, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. mdpi.com
Hydrophilic Head : The 1,3-dioxepane ring, with its two oxygen atoms, provides a polar, hydrophilic character.
Lipophilic Tail : The long C15 pentadecyl chain is a classic non-polar, hydrophobic hydrocarbon tail.
This dual character is the fundamental requirement for a surfactant or emulsifying agent. The molecule can position itself at the interface between oil and water, reducing surface tension and allowing for the formation of stable emulsions. This property could be harnessed in a range of formulations, from industrial processing fluids to personal care products, where the stabilization of immiscible liquids is required. Amphiphilic molecules are the basis for dispersant additives used in many fields. tribonet.org
The use of additives with long alkyl chains is a well-established practice for enhancing the performance of lubricating oils. mdpi.commdpi.com 1,3-Dioxepane, 2-pentadecyl- could serve as a multifunctional lubricant additive.
Its potential roles include:
Friction Modifier : The polar dioxepane head could adsorb onto metal surfaces, creating a protective boundary layer. tribonet.org The long, non-polar pentadecyl tails would then form a low-friction film, reducing wear and improving efficiency under boundary lubrication conditions. researchgate.net
Molecules that exhibit liquid crystalline properties, known as mesogens, typically consist of a rigid core and one or more flexible terminal chains. nih.gov While the seven-membered dioxepane ring is not as rigid as the aromatic cores typically found in liquid crystals, its structure, combined with the long, flexible pentadecyl tail, mimics the general architecture of a mesogen.
Research has shown that related 1,3-dioxane structures can be incorporated into liquid crystal formulations to act as chiral dopants or to modify the bulk properties of the mixture. beilstein-journals.orgrsc.org The length of the terminal alkyl chain is a critical parameter that influences the stability and temperature range of liquid crystal phases. frontiersin.org It is therefore plausible that 1,3-Dioxepane, 2-pentadecyl- could function as an additive in nematic liquid crystal hosts. Its incorporation could be used to tune key parameters such as viscosity, clearing point (the temperature of transition to an isotropic liquid), and the dielectric anisotropy of the mixture, making it a subject of interest for the development of new display and sensor technologies.
Conclusion and Future Research Perspectives on 1,3 Dioxepane, 2 Pentadecyl
Future Directions in Synthesis and Derivatization Innovations
Future research into the synthesis of 1,3-Dioxepane (B1593757), 2-pentadecyl- is likely to move beyond traditional acid-catalyzed acetalization. Innovations may focus on developing more sustainable and efficient catalytic systems.
Green Synthesis Methodologies: The development of environmentally benign synthetic routes is a key area for future research. This includes the use of solid acid catalysts, such as zeolites or ion-exchange resins, which can be easily recovered and reused, minimizing waste and simplifying purification processes. Photocatalytic methods, utilizing visible light and organic dyes, could also offer a green alternative to traditional acid catalysis.
Enzymatic Synthesis: Biocatalysis presents an exciting frontier for the synthesis of 1,3-Dioxepane, 2-pentadecyl-. The use of lipases or other enzymes could offer high selectivity and milder reaction conditions, reducing the potential for side reactions and the formation of impurities. Research in this area would involve screening for suitable enzymes and optimizing reaction parameters such as solvent, temperature, and substrate concentration.
Innovations in Derivatization: Future derivatization strategies will likely focus on introducing functional groups into the 1,3-dioxepane ring or modifying the pentadecyl chain to create novel molecules with tailored properties.
Ring-Opening Polymerization: Following the precedent of related cyclic ketene (B1206846) acetals, investigating the ring-opening polymerization of functionalized 2-pentadecyl-1,3-dioxepane derivatives could lead to the creation of novel biodegradable polyesters. The long pentadecyl chain could act as a hydrophobic segment, leading to amphiphilic polymers with potential applications in materials science and biomedicine.
Functionalization of the Dioxepane Ring: Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the dioxepane ring would create reactive handles for further chemical modifications. This could enable the conjugation of 1,3-Dioxepane, 2-pentadecyl- to other molecules, such as polymers, peptides, or fluorescent dyes, to create multifunctional materials.
Modification of the Pentadecyl Chain: Chemical modifications of the long alkyl chain, such as the introduction of double bonds, branches, or heteroatoms, could significantly alter the physical properties of the molecule, including its melting point, viscosity, and solubility. This could lead to the development of derivatives with optimized performance for specific applications.
| Potential Derivatization Strategy | Objective | Potential Application Area |
| Ring-Opening Polymerization | Synthesis of biodegradable polyesters with hydrophobic side chains. | Biomaterials, drug delivery. |
| Hydroxylation of the Dioxepane Ring | Introduction of a reactive handle for further conjugation. | Functional materials, bioconjugation. |
| Epoxidation of the Pentadecyl Chain | Creation of a reactive site for cross-linking or further functionalization. | Polymer chemistry, coatings. |
Prospects for Advanced Characterization Techniques and Computational Integration
A comprehensive understanding of the structure-property relationships of 1,3-Dioxepane, 2-pentadecyl- and its derivatives will require the application of advanced analytical techniques and the integration of computational modeling.
Advanced Spectroscopic and Chromatographic Methods: While standard techniques like NMR and GC-MS are valuable, a deeper characterization can be achieved through more sophisticated methods.
Hyphenated Techniques: The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) will be crucial for the analysis of complex mixtures and for the unambiguous identification of derivatization products. ijpsjournal.com These techniques provide both separation and detailed structural information in a single analysis.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide detailed insights into the conformational preferences of the 1,3-dioxepane ring and the spatial arrangement of the pentadecyl chain. nih.govmdpi.com Solid-state NMR could also be employed to study the molecular arrangement and dynamics in the solid state.
Integration of Computational Chemistry: Computational modeling will play an increasingly important role in predicting the properties and behavior of 1,3-Dioxepane, 2-pentadecyl- and guiding experimental work.
Density Functional Theory (DFT): DFT calculations can be used to predict the conformational energies of different ring puckering modes of the 1,3-dioxepane ring and to understand how the long pentadecyl chain influences these conformations. researchgate.net This information is critical for understanding the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of 1,3-Dioxepane, 2-pentadecyl- in different environments, such as in solution or at interfaces. nih.gov This can provide insights into its aggregation behavior, its interaction with surfaces, and its potential as a surfactant or lubricant. The combination of DFT and MD simulations can offer a powerful tool for designing new derivatives with desired properties. mdpi.com
| Technique | Information Gained | Significance |
| LC-MS/MS | Separation and identification of derivatives and impurities with high sensitivity. | Quality control and reaction monitoring. |
| 2D NMR (NOESY) | Through-space correlations between protons, revealing conformational preferences. | Understanding 3D structure and steric effects. |
| DFT Calculations | Prediction of stable conformers, bond energies, and electronic properties. | Guiding synthetic efforts and explaining reactivity. |
| Molecular Dynamics | Simulation of molecular motion and intermolecular interactions over time. | Predicting macroscopic properties and behavior in complex systems. |
Expanding the Application Spectrum in Emerging Fields
The unique combination of a polar 1,3-dioxepane head group and a long, nonpolar pentadecyl tail suggests that 1,3-Dioxepane, 2-pentadecyl- could find applications in several emerging fields.
Drug Delivery Systems: The acetal (B89532) linkage in the 1,3-dioxepane ring is known to be sensitive to acidic conditions. nih.govacs.org This property can be exploited for the development of pH-responsive drug delivery systems. nih.gov 1,3-Dioxepane, 2-pentadecyl- could be used to formulate nanoparticles or micelles that are stable at physiological pH but release their drug cargo in the acidic environment of tumors or endosomes. nih.govacs.org The long pentadecyl chain would contribute to the hydrophobic core of these delivery vehicles, enabling the encapsulation of poorly water-soluble drugs.
Smart Materials: "Smart" materials that respond to external stimuli are a rapidly growing area of research. oaepublish.comdntb.gov.ua The pH-sensitivity of the 1,3-dioxepane ring could be harnessed to create smart materials that change their properties, such as swelling or solubility, in response to changes in pH. The long alkyl chain could also be functionalized with photo-responsive or thermo-responsive groups to create multi-stimuli-responsive materials. Potential applications include sensors, actuators, and controlled-release coatings.
Specialized Lubricants and Surfactants: The amphiphilic nature of 1,3-Dioxepane, 2-pentadecyl- makes it a candidate for use as a specialized lubricant or surfactant. The long pentadecyl tail can provide excellent lubricity and surface activity, while the polar dioxepane head can interact with polar surfaces. Future research could explore its performance as a lubricant in demanding applications or as a surfactant for creating stable emulsions and dispersions. Its biodegradability, stemming from the acetal and ester linkages that could be incorporated through derivatization, would be a significant advantage in these applications.
Q & A
Q. What established synthetic routes are available for 1,3-dioxepane, 2-pentadecyl-?
The compound can be synthesized via acid-catalyzed cyclization of diols with aldehydes. A key challenge is suppressing competing dehydration reactions that yield tetrahydrofuran derivatives. Reaction conditions (e.g., temperature, catalyst strength) must be optimized to favor seven-membered ring closure over side reactions .
Q. How can mass spectrometry (MS) confirm the molecular structure of 1,3-dioxepane, 2-pentadecyl-?
Electron ionization (EI)-MS analysis should detect molecular ion peaks at m/z 312.5304 (C₂₀H₄₀O₂). Fragmentation patterns, such as loss of the pentadecyl chain (m/z 101.06 for the dioxepane ring), validate the structure. Cross-reference with NIST Standard Reference Database 69 for spectral alignment .
Q. Which spectroscopic techniques are critical for assessing purity?
Use H/C NMR to confirm substituent integration and ring connectivity. IR spectroscopy identifies characteristic C-O-C stretching (1050–1150 cm⁻¹). Compare retention times in GC-MS with authenticated standards to rule out volatile impurities .
Q. What solubility properties influence reaction design?
The compound’s low polarity (logP = 1.16) and density (0.919 g/cm³) suggest solubility in non-polar solvents (e.g., hexane, chloroform). Solvent choice impacts reaction kinetics and purification steps, such as column chromatography .
Q. What safety protocols are essential during handling?
Use fume hoods, nitrile gloves, and explosion-proof equipment due to flammability (flash point: 46°C). Follow guidelines for hygroscopic materials to prevent decomposition. Dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How do competing reaction pathways affect synthesis yield?
Dehydration to tetrahydrofuran derivatives is favored under high-temperature or strongly acidic conditions. Mitigate this by using milder catalysts (e.g., p-toluenesulfonic acid) and controlled reaction times. Monitor intermediates via in-situ FTIR .
Q. What strategies enable copolymerization via radical ring-opening?
Initiate with azobisisobutyronitrile (AIBN) or benzoyl peroxide to open the dioxepane ring. Copolymerize with acrylates (e.g., methyl methacrylate) to incorporate biodegradable ester linkages. Track conversion rates using H NMR .
Q. How can computational methods predict ring-opening reactivity?
Density functional theory (DFT) calculates activation energies for bond cleavage. Database tools (e.g., Reaxys) model regioselectivity in ring-opening reactions. Validate predictions with experimental kinetic data .
Q. How to resolve discrepancies in mass spectral data?
Compare fragmentation patterns with NIST reference spectra. Variations may arise from ionization conditions (e.g., electron energy, solvent adducts). Recalibrate instruments using perfluorotributylamine (PFTBA) .
Q. What role does steric hindrance play in regioselectivity?
The bulky pentadecyl group directs ring-opening to less hindered positions (e.g., C4 or C5 over C2). Contrast with smaller substituents (e.g., methyl) using kinetic isotope effects or Hammett studies .
Q. How to study thermal stability and phase behavior?
Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>154°C). Differential scanning calorimetry (DSC) identifies glass transitions (Tg) in polymers derived from the monomer .
Q. What analytical challenges arise in degradation studies?
Oxidative degradation products (e.g., ketones or aldehydes) require sensitive detection via LC-MS/MS. Use deuterated solvents to distinguish degradation artifacts from background noise .
Q. How can isotopic labeling elucidate reaction mechanisms?
Synthesize O-labeled 1,3-dioxepane to track oxygen migration during acid-catalyzed ring-opening. Analyze products via high-resolution MS and 2D NMR (e.g., HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
